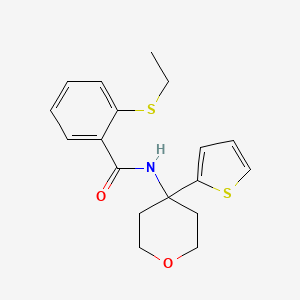

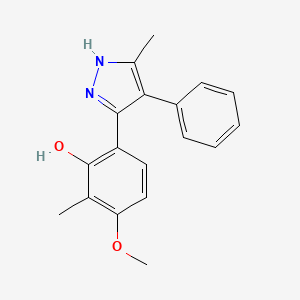

3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol” is a chemical compound with the linear formula C21H24N2O3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The compound has a molecular weight of 352.437 . It consists of 21 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Molecular Docking and Quantum Chemical Calculations

Studies have utilized molecular docking and quantum chemical calculations to understand the interactions and properties of compounds with similar structures. For instance, the molecular structure and spectroscopic data of a related compound were obtained using DFT calculations, highlighting the potential for understanding intramolecular charge transfers and biological effects through molecular docking results (A. Viji et al., 2020).

Antiproliferative Activity

Research on indenopyrazoles has identified compounds with promising antiproliferative activity towards human cancer cells, indicating the potential therapeutic applications of pyrazol-containing compounds in cancer treatment. The study highlighted the role of specific functional groups in enhancing cell growth inhibition and identified a compound as a tubulin polymerization inhibitor (Hidemitsu Minegishi et al., 2015).

Antioxidant Activity

The radical scavenging activity of phenolic compounds has been assessed through DFT calculations, shedding light on the antioxidant properties of compounds with phenolic structures. This research could inform the development of new antioxidants based on phenol derivatives (A. Al‐Sehemi & A. Irfan, 2017).

Fluorescent Chemosensor Development

A study on a pyrene-based fluorescent probe, structurally related to phenolic compounds, demonstrated high sensitivity and selectivity toward metal ions, showcasing the potential of such compounds in developing chemosensors for metal ion detection (Milan Shyamal et al., 2016).

Corrosion Inhibition

Exploring the role of pyrazoline derivatives in corrosion inhibition has revealed their potential in enhancing the resistance of materials in corrosive environments. This application is crucial for industries where metal durability is a concern, such as petroleum refining (H. Lgaz et al., 2020).

Safety and Hazards

Properties

IUPAC Name |

3-methoxy-2-methyl-6-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2/c1-11-15(22-3)10-9-14(18(11)21)17-16(12(2)19-20-17)13-7-5-4-6-8-13/h4-10,21H,1-3H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWBQWNVVMLMPFW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1O)C2=NNC(=C2C3=CC=CC=C3)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-fluorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2405371.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2405373.png)

![N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2405374.png)

![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-1-cyclobutyl-2-oxopyridine-3-carboxamide;hydrochloride](/img/structure/B2405384.png)

![N-[4-[2-(4-chlorophenyl)sulfonyl-3-phenyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2405388.png)

![2-(1-benzyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2405390.png)